REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[NH:9]1[C:17](=O)[C:15](=O)[C:13](=[O:14])[NH:12][C:10]1=[O:11]>O>[CH:4]1[CH:5]=[CH:6][C:1]2[C:2](=[N:7][C:15]3[C:13](=[O:14])[NH:12][C:10](=[O:11])[NH:9][C:17]=3[N:8]=2)[CH:3]=1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C(=O)C1=O
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature in a nitrogen atmosphere for about 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The obtained reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled with ice for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the formed yellow precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed in ethanol
|
Type
|
CUSTOM
|
Details
|
This precipitate was recrystallized from an aqueous dimethylformamide solution
|
Type
|
CUSTOM
|
Details
|
to give pale yellow powdery crystals
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |